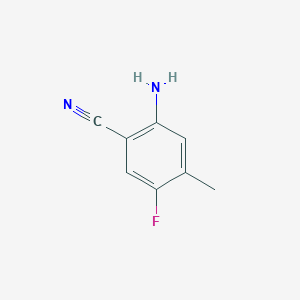

2-Amino-5-fluoro-4-methylbenzonitrile

Descripción general

Descripción

“2-Amino-5-fluoro-4-methylbenzonitrile” is a chemical compound with the molecular formula C8H7FN2 and a molecular weight of 150.16 . It is a white to yellow solid and is used as a synthetic precursor for heterocycles in the applications of APIs and ligands .

Synthesis Analysis

The synthesis of “2-Amino-5-fluoro-4-methylbenzonitrile” can be achieved through the amination of toluene, followed by a fluorination reaction in the presence of hydrogen cyanide .Molecular Structure Analysis

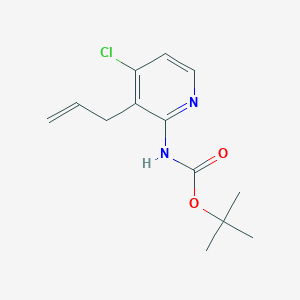

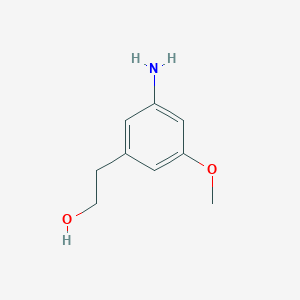

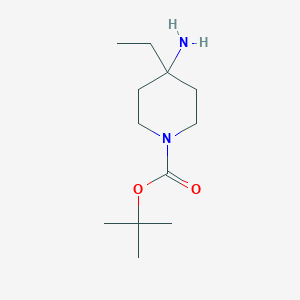

The molecular structure of “2-Amino-5-fluoro-4-methylbenzonitrile” consists of an aromatic benzene ring substituted with an amino group, a fluorine atom, and a methyl group attached to a nitrile group .Chemical Reactions Analysis

The ortho-positioning of the amine and nitrile substituents makes “2-Amino-5-fluoro-4-methylbenzonitrile” an ideal precursor for synthesising heterocyclic compounds . It reacts with aminoethanol derivatives catalysed by zinc chloride, yielding oxazoline ligands for use in Cu-catalysed enantioselective nitroaldol reactions .Physical And Chemical Properties Analysis

“2-Amino-5-fluoro-4-methylbenzonitrile” is a white to yellow solid . The density is predicted to be 1.20±0.1 g/cm3 , and the boiling point is predicted to be 306.3±42.0 °C .Aplicaciones Científicas De Investigación

Pharmaceutical Research

2-Amino-5-fluoro-4-methylbenzonitrile: is a valuable intermediate in pharmaceutical research. Its structure is conducive to the synthesis of various pharmacologically active molecules. For instance, derivatives of this compound have been explored for their potential as acetylcholinesterase inhibitors , which are crucial in the treatment of neurodegenerative diseases like Alzheimer’s.

Material Science

In material science, this compound serves as a precursor for the creation of novel materials. Its amine and nitrile groups make it a suitable candidate for the synthesis of heterocyclic compounds , which are integral to developing advanced polymers and resins with specific properties like thermal stability and chemical resistance.

Chemical Synthesis

2-Amino-5-fluoro-4-methylbenzonitrile: plays a significant role in chemical synthesis as a building block for complex molecules. Its reactivity allows for various transformations, such as Suzuki coupling reactions , which are pivotal in constructing carbon-carbon bonds in organic synthesis.

Medical Research

In the realm of medical research, this compound’s derivatives are being investigated for their therapeutic potential. Its fluorinated structure is particularly interesting for the development of radiotracers used in positron emission tomography (PET) scans, aiding in the diagnosis and monitoring of diseases.

Biology

Biologically, 2-Amino-5-fluoro-4-methylbenzonitrile could be utilized in the study of enzyme-substrate interactions . The amino group can mimic the natural substrates of enzymes, providing insights into enzyme mechanisms and aiding in the design of enzyme inhibitors.

Industrial Applications

Industrially, this compound finds use as an intermediate in the production of dyes, pigments, and other fine chemicals. Its ability to undergo nucleophilic substitution reactions makes it versatile for modifications that lead to a wide range of industrial products .

Agrochemical Research

The nitrile group of 2-Amino-5-fluoro-4-methylbenzonitrile is a functional moiety in the synthesis of agrochemicals. It can be transformed into various herbicides and pesticides , contributing to the development of new formulations for crop protection.

Environmental Science

In environmental science, research into the breakdown and transformation of fluorinated compounds like 2-Amino-5-fluoro-4-methylbenzonitrile is essential. Understanding its degradation pathways helps in assessing its environmental impact and in the development of remediation strategies .

Safety and Hazards

While specific safety and hazard information for “2-Amino-5-fluoro-4-methylbenzonitrile” is not available, it’s important to handle all chemical substances with care. Protective measures such as wearing protective eyewear, gloves, and appropriate protective clothing should be taken. Avoid inhalation, ingestion, or skin contact with the substance .

Mecanismo De Acción

- The primary target of 2-Amino-5-fluoro-4-methylbenzonitrile is likely a specific protein or enzyme within cells. Unfortunately, specific information about the exact target remains limited .

Target of Action

Its potential therapeutic applications and safety profile remain areas of interest for future investigations . 🌟

Propiedades

IUPAC Name |

2-amino-5-fluoro-4-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c1-5-2-8(11)6(4-10)3-7(5)9/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SROOYYDPEYDFEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-fluoro-4-methylbenzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Azaspiro[3.5]nonane](/img/structure/B1521377.png)

![[2,3'-Bipyridine]-5-carbaldehyde](/img/structure/B1521385.png)